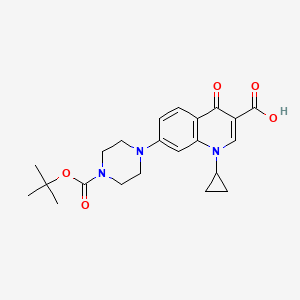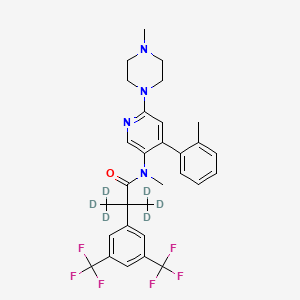
Netupitant D6
Übersicht
Beschreibung
Netupitant-D6 ist eine deuteriummarkierte Version von Netupitant, einem selektiven und oral aktiven Antagonisten des Neurokinin-1-Rezeptors. Diese Verbindung wird hauptsächlich als interner Standard für die Quantifizierung von Netupitant in verschiedenen analytischen Anwendungen verwendet . Die Summenformel von Netupitant-D6 ist C30H26D6F6N4O, und es hat ein Molekulargewicht von 584,63 g/mol .
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen: Netupitant-D6 wird durch Deuterierung von Netupitant synthetisiert. Der Prozess beinhaltet die Einarbeitung von Deuteriumatomen in die Molekülstruktur von Netupitant. Dies wird in der Regel durch katalytische Wasserstoff-Deuterium-Austauschreaktionen unter kontrollierten Bedingungen erreicht .
Industrielle Produktionsmethoden: Die industrielle Produktion von Netupitant-D6 beinhaltet großtechnische Deuterierungsprozesse. Diese Prozesse werden in speziellen Reaktoren durchgeführt, in denen Netupitant in Gegenwart eines Katalysators mit Deuteriumgas in Kontakt gebracht wird. Die Reaktionsbedingungen wie Temperatur und Druck werden optimiert, um eine maximale Einarbeitung von Deuteriumatomen zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Netupitant-D6 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Netupitant-D6 übt seine Wirkungen aus, indem es als Antagonist des Neurokinin-1-Rezeptors wirkt. Dieser Rezeptor ist an der Übertragung von Signalen beteiligt, die mit Schmerzen, Stress und Emesis (Erbrechen) zusammenhängen. Durch Blockieren der Bindung von Substanz P, einem Neuropeptid, das den Neurokinin-1-Rezeptor aktiviert, hemmt Netupitant-D6 die Aktivität des Rezeptors. Dies führt zur Vorbeugung von Chemotherapie-induzierter Übelkeit und Erbrechen .
Ähnliche Verbindungen:
Monohydroxy-Netupitant-D6: Ein Derivat von Netupitant-D6 mit einer Hydroxylgruppe, das in spezifischen Forschungsanwendungen verwendet wird.
Einzigartigkeit: Netupitant-D6 ist aufgrund seiner Deuteriummarkierung einzigartig, die eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Anwendungen ermöglicht. Dies macht es besonders wertvoll in pharmakokinetischen Studien und Qualitätskontrollprozessen .
Wirkmechanismus
Target of Action
Netupitant D6, also known as Netupitant-d6, is a deuterium-labeled variant of Netupitant . The primary target of this compound is the neurokinin-1 (NK1) receptor . The NK1 receptor is part of the tachykinin family of receptors, which are broadly distributed in the central and peripheral nervous systems .
Mode of Action
This compound acts as a highly potent and selective antagonist of the NK1 receptor . It competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) . This inhibition of substance P mediated responses is the primary mode of action of this compound .
Biochemical Pathways
The action of this compound affects two major signaling pathways involved in the induction of vomiting . These are the neurokinin-1 (NK1) receptor pathway and the serotonin 3 (5-HT3) receptor pathway . By blocking the NK1 receptor, this compound inhibits the binding of substance P, a neuropeptide involved in the emetic response .
Pharmacokinetics
It is known that netupitant, the non-deuterated form of the compound, has a bioavailability of over 60% . It is mainly metabolized by CYP3A4 and also by CYP2D6 and CYP2C9 . The elimination half-life of Netupitant is approximately 88 hours . Given the structural similarity, it is reasonable to assume that this compound would have similar ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily result in the prevention of chemotherapy-induced nausea and vomiting (CINV) . By inhibiting the binding of substance P to the NK1 receptor, this compound can prevent the activation of the emetic reflex, thereby reducing nausea and vomiting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates of CYP3A4 may affect the metabolism of this compound . As this compound is a moderate inhibitor of CYP3A4, co-administration with drugs that are substrates of CYP3A4 may require dose adjustments
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Netupitant D6 interacts with the neurokinin-1 (NK1) receptor, acting as an insurmountable antagonist . It exhibits a high level of selectivity for the human NK1 receptor over other receptors, such as human NK2 and NK3, and rat NK1 . This interaction with the NK1 receptor is central to the role of this compound in biochemical reactions .
Cellular Effects
This compound influences cell function by interacting with the NK1 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can decrease the maximal response to substance P-induced contractions in isolated guinea pig ileum .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the NK1 receptor, thereby inhibiting the receptor’s activity . This binding interaction blocks the activity of the endogenous tachykinin neuropeptide substance P (SP), which may result in the prevention of chemotherapy-induced nausea and vomiting (CINV) .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, this compound dose-dependently reduced bladder contraction frequency in a statistically significant manner, both at 1 and 3 mg/kg .
Metabolic Pathways
This compound is involved in metabolic pathways related to the NK1 receptor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Netupitant D6 is synthesized through the deuteration of Netupitant. The process involves the incorporation of deuterium atoms into the molecular structure of Netupitant. This is typically achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods: The industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors where Netupitant is exposed to deuterium gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Netupitant-D6 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Netupitant-D6 kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu erhalten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden üblicherweise eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise bei der Oxidation Oxide entstehen, während die Reduktion Alkohole oder Amine erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Netupitant: The non-deuterated version of Netupitant D6, used for similar applications but without the deuterium labeling.
Monohydroxy this compound: A derivative of this compound with a hydroxyl group, used in specific research applications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in pharmacokinetic studies and quality control processes .
Eigenschaften
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3/i2D3,3D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQNWCZJDTGBU-XERRXZQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCN(CC4)C)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



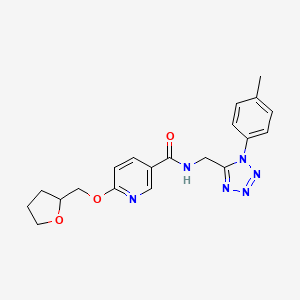
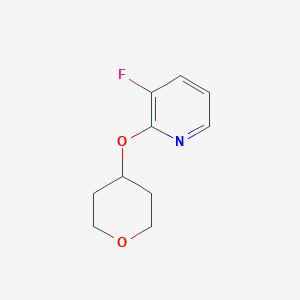
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2585952.png)
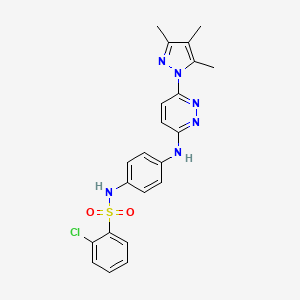

![3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2585958.png)
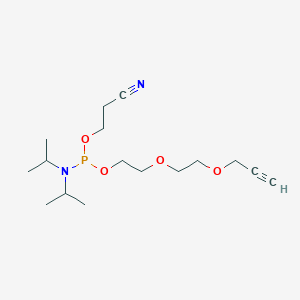
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585962.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2585964.png)
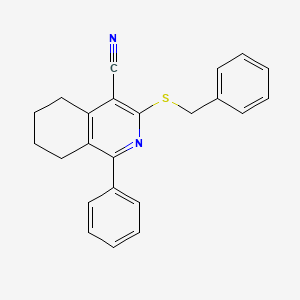
![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2585966.png)

